

Application Notes and Protocols for (+)-MK-801 (Dizocilpine)

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Compound of Interest

Compound Name: GLG-801

Cat. No.: B1192756

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Disclaimer: Information for a compound designated "**GLG-801**" is not publicly available. The following application notes and protocols are based on the well-characterized compound (+)-MK-801 (Dizocilpine), a non-competitive NMDA receptor antagonist with a similar alphanumeric identifier. Researchers should verify the identity of their compound before applying these protocols.

These notes provide detailed procedures for the preparation, storage, and application of (+)-MK-801 solutions for research purposes. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Data Presentation: Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity of (+)-MK-801. The following tables summarize the solubility in various solvents and recommended storage conditions.

Table 1: Solubility of (+)-MK-801 (Dizocilpine Maleate)

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
Dimethylformamide (DMF)	25	~74.1	Purge solvent with an inert gas before use. [1][2]
Dimethyl Sulfoxide (DMSO)	20 - 100	~59.3 - 296.4	Use fresh, non-hygroscopic DMSO for best results.[1][3]
Ethanol	0.5 - 102.6	~1.5 - 304.2	Purge solvent with an inert gas before use. [1][2][4]
Water	3.37 - 8.43	10 - 25	Requires gentle warming to dissolve.
DMF:PBS (pH 7.2) (1:9)	0.5	~1.5	For aqueous experimental buffers. [1][2]

Molecular Weight of (+)-MK-801 Maleate: 337.37 g/mol

Table 2: Storage and Stability of (+)-MK-801 (Dizocilpine Maleate)

Form	Storage Temperature	Duration	Notes
Solid (as supplied)	-20°C	≥ 4 years	Store desiccated.[1]
Solid (as supplied)	4°C	At least 6 months	Alternative short-term storage.[2]
Stock Solution in DMSO	-20°C or -80°C	1 month (-20°C) to 1 year (-80°C)	Aliquot to avoid repeated freeze-thaw cycles.[3][5]
Aqueous Solution	4°C	Not recommended for more than 1 day	Prepare fresh for each experiment.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of (+)-MK-801 in an organic solvent, which can be further diluted for various experimental applications.

Materials:

- (+)-MK-801 maleate powder (FW: 337.37 g/mol)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated analytical balance
- Pipettors and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- **Weighing the Compound:** In a sterile vial, accurately weigh out 3.37 mg of (+)-MK-801 maleate powder. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), as the compound is hazardous.[1][2]
- **Solvent Addition:** Add 1.0 mL of anhydrous DMSO to the vial containing the powder.
- **Dissolution:** Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication (5-10 minutes) in an ultrasonic bath may facilitate the process.[3]
- **Storage:** Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 μ L) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3][5] This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 μ M Working Solution in Aqueous Buffer

This protocol details the dilution of the organic stock solution into an aqueous buffer suitable for cell-based assays or other in-vitro experiments. Due to the low aqueous solubility, a specific procedure is required.

Materials:

- 10 mM (+)-MK-801 stock solution in DMSO (from Protocol 1)
- Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
- Sterile microcentrifuge tubes
- Pipettors and sterile, filtered pipette tips

Procedure:

- **Intermediate Dilution (Optional but Recommended):** Prepare a 1 mM intermediate solution by diluting 10 μ L of the 10 mM stock solution into 90 μ L of DMSO. Mix well.
- **Final Dilution:** Add 1 μ L of the 1 mM intermediate solution to 99 μ L of the desired aqueous buffer (e.g., PBS) to achieve the final 10 μ M concentration.

- **Mixing:** Immediately after adding the stock solution to the buffer, vortex the tube gently to ensure rapid and uniform dispersion. This minimizes the risk of precipitation.
- **Usage:** Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of (+)-MK-801 for more than one day, as the compound is sparingly soluble and may precipitate out of solution over time.^{[1][2]}

Protocol 3: --INVALID-LINK---MK-801 Radioligand Binding Assay for NMDA Receptors

This protocol provides a general method for assessing the binding of compounds to the NMDA receptor using radiolabeled (+)-MK-801.^{[6][7]}

Materials:

- Rat brain membranes (e.g., from cerebral cortex or hippocampus)
- --INVALID-LINK---MK-801 (radioligand)
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
- Non-specific binding control: Unlabeled (+)-MK-801 (10 μ M)
- Test compounds at various concentrations
- Scintillation vials and scintillation fluid
- Glass fiber filters (e.g., Whatman GF/B)
- Filtration manifold
- Scintillation counter

Procedure:

- **Membrane Preparation:** Prepare rat brain membranes according to standard laboratory protocols. The final protein concentration should be determined (e.g., using a BCA or Bradford assay).

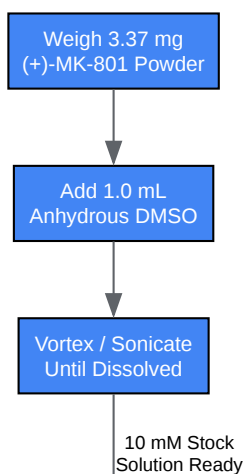
- Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:
 - Assay Buffer
 - Rat brain membranes (final protein concentration typically 0.1-0.2 mg/aliquot)
 - --INVALID-LINK---MK-801 (e.g., a final concentration of 5 nM)[7]
 - Test compound or vehicle control
 - For non-specific binding tubes, add 10 μ M unlabeled (+)-MK-801.[7]
- Incubation: Incubate the reaction tubes at 25°C for 180 minutes to allow the binding to reach equilibrium.[7]
- Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity in a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 μ M unlabeled MK-801) from the total binding (counts in the absence of unlabeled ligand). Determine the IC₅₀ or K_i values for the test compounds.

Mandatory Visualizations

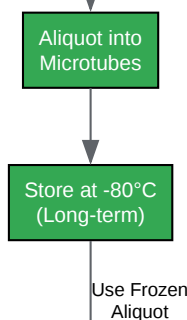
The following diagrams illustrate key workflows and logical relationships in the preparation and use of (+)-MK-801 solutions.

Workflow for (+)-MK-801 Solution Preparation and Storage

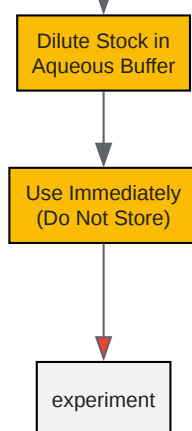
Stock Solution Preparation



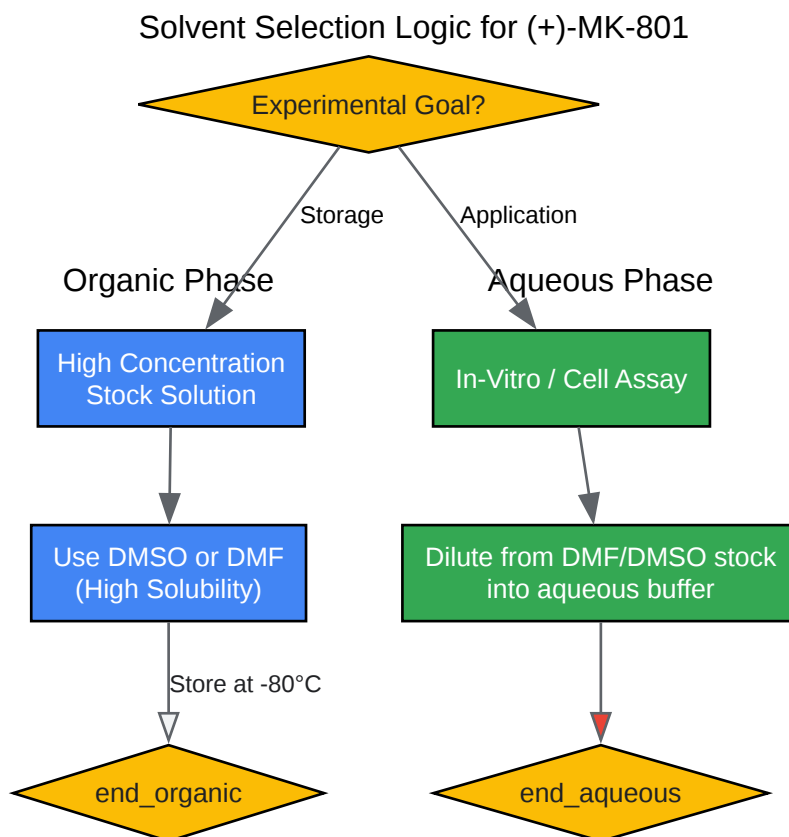
Storage



Working Solution Preparation

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Caption: Workflow for preparing and storing (+)-MK-801 solutions.



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Caption: Decision logic for selecting the appropriate solvent.

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